molecular formula C26H20O4 B2962934 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone CAS No. 319482-15-0

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone

Cat. No.: B2962934
CAS No.: 319482-15-0
M. Wt: 396.442
InChI Key: VSYVWMUMNCMTRV-UHFFFAOYSA-N
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Description

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is a polyaromatic ketone derivative featuring a naphthyl ether backbone substituted with phenoxy and oxo-ethanone groups. Its structure comprises a 1-naphthyl ring linked via an ether oxygen at the 5-position to a phenacyloxy (2-oxo-2-phenylethoxy) group. The ethanone moiety at the terminal position is substituted with a phenyl group, contributing to its hydrophobic character. This compound’s complexity arises from its multiple aromatic systems and ether linkages, which may influence its physicochemical properties, such as solubility and reactivity .

Properties

IUPAC Name

2-(5-phenacyloxynaphthalen-1-yl)oxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYVWMUMNCMTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone typically involves multiple steps:

  • Formation of the Intermediate Naphthyl Ether: : Begin with the reaction of 1-naphthol with 2-bromo-2-phenylethanone under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone to form 5-(2-Oxo-2-phenylethoxy)-1-naphthol.

  • Coupling Reaction: : Next, this intermediate is coupled with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the target compound.

Industrial Production Methods: Industrial production would likely mirror the laboratory synthesis but scaled-up, utilizing continuous flow reactors to ensure consistency and efficiency. Optimizing reaction parameters (temperature, pressure, solvent choice) to maximize yield and purity would be critical.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation, particularly at the ketone group, forming carboxylic acid derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions might involve the ketone functionality, producing alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions could occur at the ether linkage, potentially replacing the ethoxy group.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Conditions: : Varies based on nucleophile strength and reaction medium.

Major Products:
  • Oxidation: : Carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemical research, 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is studied for its potential as a precursor in organic synthesis. Its structural motifs are useful in the development of complex molecular architectures.

Biology and Medicine: The compound’s interaction with biological systems is of interest, particularly in drug discovery and development. Its potential bioactive properties may include anti-inflammatory or anticancer activities.

Industry: In industrial applications, it might be used as an intermediate in the synthesis of dyes, pigments, or materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone exerts its effects is likely through interaction with molecular targets like enzymes or receptors. The presence of ketone and ether groups could facilitate binding through hydrogen bonds and Van der Waals forces, affecting biological pathways related to inflammation, cell proliferation, or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Fungicidal Agents

Myclozolin contains a dichlorophenyl group and an oxazolidinedione ring, which are absent in 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone. The latter’s diaryl ether framework and lack of halogen substituents suggest divergent biological activity. Myclozolin’s efficacy against fungi likely stems from its chlorine atoms and heterocyclic core, whereas the target compound’s unhalogenated aromatic system may reduce fungicidal potency .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Applications Key References
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone ~C₂₆H₂₀O₄ (inferred) Aryl ether, ketone, phenyl, naphthyl Undocumented (research use) N/A
Myclozolin (54864-61-8) C₁₂H₁₁Cl₂NO₄ Dichlorophenyl, oxazolidinedione Fungicide
JWH-018 (Synthetic Cannabinoid) C₂₄H₂₃NO Naphthoylindole, alkyl substituents Psychoactive agent
1-(5-Methoxy-2-nitrophenyl)ethanone C₉H₉NO₄ Methoxy, nitro, ketone Synthetic intermediate

Notes and Limitations

  • Direct studies on 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone are absent in the provided evidence; comparisons rely on structural analogs.
  • Applications and biological activity remain speculative without experimental data.
  • Synthesis pathways are inferred from related compounds, necessitating further validation.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is C26H20O4 . The compound features a naphthalene moiety linked to a phenyl group through an ether linkage, with a ketone functional group contributing to its reactivity and biological properties.

Structural Formula

C26H20O4\text{C}_{26}\text{H}_{20}\text{O}_{4}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HT-2912Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages treated with the compound showed:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)5075

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its overall biological efficacy.

Table 2: Antioxidant Activity

Concentration (µM)% Scavenging Activity
1030
5065

The biological activities of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone are thought to be mediated through multiple pathways:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Induction of Reactive Oxygen Species (ROS) : It may induce ROS production, promoting apoptosis in cancer cells.
  • Modulation of Cell Cycle Regulators : The compound alters the expression of cyclins and cyclin-dependent kinases, contributing to cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone?

  • Methodology : A common approach involves multi-step nucleophilic substitution and ketone formation. For example, hydroxylamine hydrochloride can be used in the presence of KOH in absolute ethanol under reflux conditions to form intermediates like isoxazole derivatives . Etherification reactions involving naphthol and phenylethoxy precursors may also be employed, with purification via recrystallization or column chromatography.
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions for ether linkages to avoid hydrolysis.

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm aromatic protons, ketone carbonyl signals (~200 ppm in 13C^{13}C), and ether linkages.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z386.4m/z \approx 386.4 for C26H20O5C_{26}H_{20}O_5).
  • X-ray Crystallography : For crystalline derivatives, compare bond lengths and angles with structurally similar compounds like (2-benzoylphenyl)(2-methoxy-1-naphthyl)methanone .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Hazards : Similar naphthyl derivatives may exhibit acute toxicity (Category 4) and chronic aquatic hazards (Category 4) . Avoid skin contact and environmental release.
  • Waste Disposal : Segregate organic waste and consult institutional protocols for hazardous chemical disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Isotopic Labeling : Use 18O^{18}O-labeled precursors to confirm ether oxygen assignments in mass spectra.
  • Crystallographic Refinement : If X-ray data is ambiguous, refine structural models using software like SHELXL and validate against databases (e.g., Cambridge Structural Database) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodology :

  • Catalytic Systems : Screen palladium or copper catalysts for coupling reactions (e.g., Ullmann-type ether synthesis).
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity compared to traditional reflux .

Q. How does the electronic structure of the naphthyl group influence reactivity?

  • Analysis :

  • Computational Studies : Perform HOMO-LUMO gap analysis using Gaussian or ORCA to predict sites for electrophilic substitution.
  • Experimental Probes : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the naphthyl ring to study rate changes in substitution reactions .

Q. What are the environmental persistence and biodegradation pathways of this compound?

  • Methodology :

  • OECD 301 Tests : Conduct ready biodegradability assays in aqueous media.
  • LC-MS/MS Monitoring : Track degradation products like phenoxyacetic acid derivatives.
  • Ecotoxicity : Use Daphnia magna or algae growth inhibition tests to assess chronic aquatic toxicity .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine the most reliable data?

  • Resolution :

  • Experimental Replication : Measure solubility in DMSO, ethanol, and water using gravimetric methods.
  • Literature Cross-Check : Compare results with structurally analogous compounds, such as 2-(2-nitrophenoxy)-1-phenylethanone (solubility in DMSO: ~50 mg/mL) .

Q. Discrepancies in melting points across studies: What factors contribute?

  • Factors :

  • Polymorphism : Crystallize the compound under different conditions (slow evaporation vs. rapid cooling).
  • Impurity Profiling : Use DSC to detect eutectic mixtures and HPLC to quantify purity (>95% required for reliable mp) .

Reference Tables

Property Value Source
Molecular FormulaC26H20O5C_{26}H_{20}O_5
Molecular Weight~386.4 g/mol
Hazard ClassificationAcute Toxicity (Cat. 4)
Key Spectral Data (NMR)δ 7.8–8.2 ppm (naphthyl protons)

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